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Compound of Interest

Compound Name: (R)-Bicalutamide

Cat. No.: B049080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Bicalutamide is the pharmacologically active enantiomer of the non-steroidal antiandrogen

(NSAA) drug bicalutamide. Primarily used in the treatment of prostate cancer, it functions as a

potent and selective antagonist of the androgen receptor (AR).[1] This technical guide provides

an in-depth overview of the chemical structure, physicochemical properties, mechanism of

action, pharmacokinetics, pharmacodynamics, and synthesis of (R)-Bicalutamide. It is

intended to be a valuable resource for researchers, scientists, and professionals involved in

drug development and cancer research.

Chemical Structure and Physicochemical Properties
(R)-Bicalutamide is a chiral molecule, and its antiandrogenic activity resides almost

exclusively in the (R)-enantiomer.[1] The (S)-enantiomer is considered to be pharmacologically

inactive.[1]

Chemical Structure

IUPAC Name: (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-

hydroxy-2-methylpropanamide

CAS Number: 113299-40-4
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Molecular Formula: C₁₈H₁₄F₄N₂O₄S

Molecular Weight: 430.4 g/mol

The crystal structure of (R)-Bicalutamide has been determined, revealing specific

conformations that are crucial for its interaction with the androgen receptor.

Physicochemical Properties

(R)-Bicalutamide is a fine white to off-white powder. Its key physicochemical properties are

summarized in the table below.

Property Value Reference

pKa ~12

log P (octanol/water) 2.92

Water Solubility
Practically insoluble (~5 mg/L

at 37°C)

Solubility in Organic Solvents

Soluble in acetone and

tetrahydrofuran; sparingly

soluble in methanol; slightly

soluble in chloroform and

absolute ethanol.

Mechanism of Action
(R)-Bicalutamide exerts its therapeutic effect by acting as a selective and competitive

antagonist of the androgen receptor (AR). Unlike steroidal antiandrogens, it is a "pure"

antiandrogen, meaning it does not possess any partial agonist activity.

The androgen receptor signaling pathway plays a critical role in the growth and survival of

prostate cancer cells. In the absence of an antagonist, androgens such as testosterone and

dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a

conformational change in the receptor, leading to the dissociation of heat shock proteins

(HSPs), dimerization of the AR, and its translocation into the nucleus. Once in the nucleus, the
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AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in

the promoter regions of target genes, thereby modulating their transcription. This leads to the

expression of proteins that promote cell proliferation and survival.

(R)-Bicalutamide competitively binds to the ligand-binding domain (LBD) of the AR, preventing

the binding of endogenous androgens. This inhibition blocks the downstream signaling

cascade, ultimately leading to a reduction in the expression of androgen-dependent genes,

such as prostate-specific antigen (PSA), and inducing apoptosis in prostate cancer cells.
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Figure 1. Androgen Receptor Signaling Pathway and Inhibition by (R)-Bicalutamide.

Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of (R)-Bicalutamide are distinct from

its (S)-enantiomer, leading to its accumulation and sustained therapeutic effect.

Pharmacokinetics
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Parameter (R)-Bicalutamide (S)-Bicalutamide Reference

Absorption
Slowly and well-

absorbed
Rapidly absorbed

Effect of Food

No clinically relevant

effect on

bioavailability

Not specified

Protein Binding
99.6% (mainly to

albumin)

Not specified

(Racemate: 96%)

Metabolism

Primarily via oxidation

(CYP3A4) followed by

glucuronidation

Primarily via direct

glucuronidation

Elimination Half-life ~1 week Rapidly cleared

Steady-State
Accumulates ~10-fold

with daily dosing

Levels are ~100-fold

lower than (R)-

enantiomer

Excretion

Metabolites eliminated

in urine and feces in

approximately equal

proportions

Metabolites eliminated

in urine and feces

A study in healthy male subjects receiving a single 50 mg oral dose of bicalutamide reported

the following pharmacokinetic parameters for the racemate:
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Parameter Mean Value (± SD)

Tmax (h) 37.13 (± 17.14)

Cmax (ng/mL) 899.50 (± 255.28)

AUC₀-t (ng·h/mL) 150043.20 (± 42681.31)

AUC₀-∞ (ng·h/mL) 167389.90 (± 48312.60)

t½ (h) 134.40 (± 37.80)

Data from a bioequivalence study of a test

formulation.

Pharmacodynamics

The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.

Parameter Value Reference

Relative Binding Affinity for AR
~30-fold higher than (S)-

bicalutamide

IC₅₀ (AR antagonism) 159–243 nM

IC₅₀ (LNCaP cell viability) ~7 µM

Clinically, (R)-Bicalutamide leads to a dose-dependent decrease in serum PSA levels. As a

monotherapy, it can also lead to an increase in testosterone and estradiol levels due to the

inhibition of negative feedback on the hypothalamic-pituitary-gonadal axis.

Synthesis of (R)-Bicalutamide
Several synthetic routes for (R,S)-bicalutamide and the enantiomerically pure (R)-
Bicalutamide have been reported. An efficient two-step synthesis for the racemate has been

described, and enantioselective syntheses have been developed to produce the active (R)-

isomer directly.
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One reported enantioselective synthesis starts from (R)-3-bromo-2-hydroxy-2-methyl propionic

acid. The general synthetic workflow is outlined below.

(R)-3-bromo-2-hydroxy-2-methyl propionic acid Esterification Chiral Ester Intermediate Condensation with
4-fluorothiophenol Thioether Intermediate Oxidation Sulfone Intermediate Amidation with

4-cyano-3-(trifluoromethyl)aniline (R)-Bicalutamide

Click to download full resolution via product page

Figure 2. General Workflow for the Enantioselective Synthesis of (R)-Bicalutamide.

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. Below are methodologies for key experiments related to the characterization of (R)-
Bicalutamide.

Androgen Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of (R)-Bicalutamide for the androgen receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)-Bicalutamide for the

androgen receptor.

Methodology:

Express and purify the ligand-binding domain (LBD) of the human androgen receptor,

often as a fusion protein (e.g., GST-AR-LBD).

In a multi-well plate, incubate a constant concentration of a radiolabeled androgen, such

as ³H-mibolerone, with the purified AR-LBD.

Add increasing concentrations of unlabeled (R)-Bicalutamide to compete with the

radioligand for binding to the AR-LBD.

After incubation to reach equilibrium, separate the bound from the free radioligand using a

method such as filtration through a glass fiber filter.
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Quantify the amount of bound radioactivity using liquid scintillation counting.

The Ki is calculated from the IC₅₀ value (the concentration of (R)-Bicalutamide that

inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (LNCaP cells)

This assay assesses the effect of (R)-Bicalutamide on the viability and proliferation of

androgen-sensitive prostate cancer cells.

Objective: To determine the IC₅₀ of (R)-Bicalutamide for inhibiting the growth of LNCaP

cells.

Methodology:

Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with fetal

bovine serum).

Seed the cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with a range of concentrations of (R)-Bicalutamide for a specified period

(e.g., 72-96 hours).

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.

For the MTT assay, incubate the cells with MTT solution, which is converted to formazan

crystals by metabolically active cells. Solubilize the formazan crystals and measure the

absorbance at a specific wavelength.

Calculate the percentage of cell viability relative to untreated control cells and plot a dose-

response curve to determine the IC₅₀ value.

Prostate Cancer Xenograft Model in Mice

This in vivo model evaluates the antitumor efficacy of (R)-Bicalutamide.
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Objective: To assess the ability of (R)-Bicalutamide to inhibit tumor growth in an animal

model.

Methodology:

Use immunocompromised mice (e.g., nude or SCID mice).

Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or

VCaP) into the flank of the mice.

Allow the tumors to grow to a palpable size.

Randomize the mice into treatment and control groups.

Administer (R)-Bicalutamide to the treatment group, typically via oral gavage, at a

specified dose and schedule (e.g., 10 mg/kg daily). The control group receives the vehicle.

Measure tumor volume regularly (e.g., twice weekly) using calipers.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker expression).

Compare the tumor growth rates and final tumor volumes between the treatment and

control groups to determine the efficacy of (R)-Bicalutamide.

Conclusion
(R)-Bicalutamide is a well-characterized and clinically significant non-steroidal antiandrogen.

Its high affinity and selectivity for the androgen receptor, coupled with favorable

pharmacokinetic properties, make it a cornerstone in the management of prostate cancer. This

technical guide has provided a detailed overview of its chemical structure, properties, and

biological activity, offering a valuable resource for the scientific and drug development

communities. Further research into its mechanisms of resistance and the development of next-

generation androgen receptor antagonists continues to be an active and important area of

investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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